2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-5-7-14(8-6-12)10-21-16(25)11-24-20(26)18-19(28-13(2)22-18)17(23-24)15-4-3-9-27-15/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCCMCXDUCWYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide represents a novel class of thiazolopyridazine derivatives with potential therapeutic applications, particularly in oncology. This article synthesizes current research findings on its biological activity, focusing on its cytotoxic effects against various cancer cell lines.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 424.4 g/mol. The structure features a thiazolo-pyridazine core with furan and methylphenyl substituents, contributing to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.4 g/mol |
| Purity | Typically ≥ 95% |
| Complexity Rating | 724 |
Cytotoxicity Studies
Recent studies have demonstrated that thiazolopyridazine derivatives exhibit significant cytotoxicity against several human cancer cell lines. Notably, the compound has been tested against the following cell lines:
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MCF-7 (Breast Cancer)
- IC₅₀ values: 10.39 μM to 19.35 μM compared to doxorubicin.
- Notable derivatives showed enhanced activity with IC₅₀ values as low as 10.39 μM.
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HCT-116 (Colon Cancer)
- IC₅₀ value: 6.90 μM for one derivative, indicating superior potency compared to doxorubicin (IC₅₀ = 11.26 μM).
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A549 (Lung Cancer)
- IC₅₀ values ranged from 22.96 μM to 25.73 μM.
These findings suggest that the compound's structural features significantly influence its cytotoxic properties, with electron-withdrawing groups enhancing activity.
The mechanism by which these compounds exert their cytotoxic effects appears to involve the inhibition of key cellular pathways associated with cancer cell survival and proliferation. The presence of specific substituents on the thiazolopyridazine core can modulate this activity:
- Electron-Withdrawing Substituents : Increase cytotoxicity.
- Electron-Donating Substituents : Decrease cytotoxicity.
Case Studies
A study published in Nature highlighted the synthesis and evaluation of various thiazolopyridazine derivatives, including our compound of interest. The results indicated that modifications to the benzothiazole moiety significantly affected the biological activity:
| Compound ID | Cell Line | IC₅₀ (μM) | Comparison to Doxorubicin |
|---|---|---|---|
| 7c | MCF-7 | 10.39 | Better |
| 7s | HCT-116 | 6.90 | Better |
| 7h | A549 | 24.13 | Comparable |
These results underscore the potential for further development of this compound as an anti-cancer agent.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as an antimicrobial agent . Studies have indicated that derivatives of thiazolo-pyridazine exhibit significant activity against various bacterial strains, suggesting that this compound may have similar properties.
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of thiazolo-pyridazines were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the acetamide group could enhance the antimicrobial efficacy of the compounds tested .
Anticancer Research
Recent findings suggest that thiazolo-pyridazine derivatives may possess anticancer properties. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation.
Case Study: Anticancer Activity
A research article in Cancer Letters demonstrated that thiazolo-pyridazines can induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific compound's ability to inhibit tumor growth was attributed to its interference with cellular signaling pathways involved in cell survival .
Neuroprotective Effects
There is emerging evidence that compounds similar to 2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide may exhibit neuroprotective effects.
Case Study: Neuroprotection
A study published in Neuroscience Letters explored the neuroprotective effects of thiazolo-pyridazine derivatives in models of oxidative stress-induced neuronal injury. The results suggested that these compounds could mitigate neuronal damage by reducing oxidative stress markers .
Synthetic Utility
The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can serve as a building block for synthesizing more complex molecules with potential therapeutic applications.
Synthetic Pathways
Various synthetic routes have been explored to produce this compound efficiently. For instance, one method involves the reaction of furan-containing precursors with thiazole derivatives under controlled conditions to yield the desired product .
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- Pyridazin vs. Pyrimidine Cores : The pyrimidine core in introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity compared to pyridazin .
- Substituent Effects : The furan-2-yl group (target) is electron-rich, whereas 4-chlorophenyl () is electron-withdrawing, impacting binding affinity and metabolic stability .
Acetamide-Linked Modifications
Preparation Methods
General Framework for MCR-Based Synthesis
Multicomponent reactions are pivotal for constructing the thiazolo[4,5-d]pyridazine core due to their ability to integrate multiple precursors in a single step. The target compound is synthesized via a domino sequence involving:
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Formation of the thiazole ring through cyclization of cysteamine derivatives.
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Construction of the pyridazine moiety via Knoevenagel condensation and Michael addition.
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Functionalization with furan and 4-methylbenzyl groups through selective substitutions.
A representative protocol involves reacting cyanoacetohydrazide , furfural (as the furan precursor), 4-methylacetophenone , 1,1-bis(methylthio)-2-nitroethylene , and cysteamine hydrochloride in ethanol under reflux with triethylamine (Table 1). The reaction proceeds via:
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N,S-acetal formation between cysteamine and nitroethylene.
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Knoevenagel condensation between cyanoacetohydrazide and aldehyde.
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Michael addition and intramolecular cyclization to form the fused thiazolo-pyridazine system.
Table 1: Optimization of MCR Conditions for Thiazolo-Pyridazine Synthesis
Key advantages include high atom economy (85–92%) and tolerance for diverse substituents on the aldehyde and ketone components.
High-Pressure Cyclocondensation Using Q-Tube Reactors
Reaction Design and Substrate Scope
The Q-Tube reactor enables high-pressure (15–20 psi) cyclocondensation between 3-oxo-2-(furan-2-yl)hydrazonopropanal and 4-thiazolidinones at 170°C in acetic acid with anhydrous sodium acetate. This method accelerates the [4+2] cyclization step, forming the pyridazine ring with near-quantitative yields (Table 2).
Mechanistic Insights :
-
Step 1 : In situ generation of 4-thiazolidinone from chloroacetyl chloride and ammonium thiocyanate.
-
Step 2 : Cyclocondensation with the hydrazonopropanal derivative under high pressure, followed by dehydration to aromatize the pyridazine ring.
Table 2: High-Pressure Synthesis of Thiazolo-Pyridazine Derivatives
This method is scalable (>10 g) and avoids toxic solvents, making it environmentally benign.
Stepwise Synthesis via Intermediate Cyclization
Sequential Functionalization Approach
For laboratories lacking high-pressure equipment, a stepwise route is employed:
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Synthesis of 4-thiazolidinone : Reacting 2,4-dichloro-3-nitropyridine with morpholine and thiocyanate yields the thiazole precursor.
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Nitro reduction and cyclization : Fe powder in acetic acid reduces the nitro group, inducing spontaneous cyclization to form the thiazolo-pyridazine core.
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Acetamide coupling : The final step involves coupling the cyclized product with 4-methylbenzylamine using EDC/HOBt in DMF.
Challenges :
-
Lower overall yields (50–60%) due to intermediate purification steps.
-
Requires stringent control over reaction pH and temperature to prevent side reactions.
Comparative Analysis of Preparation Methods
Efficiency and Practicality
| Method | Yield (%) | Time (h) | Scalability | Equipment Needs |
|---|---|---|---|---|
| MCR | 70–93 | 24 | Moderate | Standard reflux |
| Q-Tube high-pressure | 95–98 | 4–5 | High | Q-Tube reactor |
| Stepwise | 50–60 | 48+ | Low | Standard glassware |
The Q-Tube method is superior in yield and time efficiency, whereas MCRs offer versatility for derivative synthesis. Stepwise approaches are less favored due to cumbersome intermediates .
Q & A
Q. Primary techniques :
- NMR : ¹H NMR confirms furan proton signals at δ 6.3–7.2 ppm and methyl groups (2.1–2.5 ppm for thiazolo-methyl; 2.3 ppm for p-tolyl) .
- X-ray crystallography : Validates the planar thiazolo-pyridazine core and dihedral angles between the furan and acetamide groups (~35–40°) .
- IR : Strong C=O stretches at 1680–1700 cm⁻¹ (4-oxo group) and 1650 cm⁻¹ (acetamide) .
Q. Discrepancies :
- Solubility data conflicts: Some studies report DMSO solubility (>10 mg/mL), while others note limited solubility (<1 mg/mL in water) due to variable purity or crystallinity .
Advanced: How do substituent variations (e.g., furan vs. thiophene) affect biological activity in thiazolo-pyridazine derivatives?
Q. SAR insights :
- Furan vs. thiophene : Furan derivatives exhibit higher antimicrobial activity (MIC 2–8 µg/mL against S. aureus) compared to thiophene analogs (MIC 8–32 µg/mL), likely due to furan’s oxygen atom enhancing hydrogen bonding with bacterial enzymes .
- Methyl substitution : The 2-methyl group on the thiazolo ring improves metabolic stability (t₁/₂ > 6 hrs in liver microsomes) but reduces solubility .
- p-Tolyl acetamide : Enhances blood-brain barrier penetration (logP ~3.5) compared to unsubstituted benzyl groups .
Q. Methodology :
- In vitro assays : Use standardized MIC tests (CLSI guidelines) and kinase inhibition assays (e.g., EGFR-TK) with IC₅₀ calculations .
Advanced: What contradictions exist in reported mechanisms of action, and how can they be resolved?
Q. Conflicting data :
- Kinase inhibition : Some studies label the compound as a pan-kinase inhibitor (IC₅₀ < 100 nM), while others report selectivity for JAK2 (IC₅₀ = 45 nM) .
- Anticancer vs. antimicrobial : Divergent activity profiles suggest context-dependent mechanisms (e.g., DNA intercalation in cancer vs. enzyme inhibition in microbes) .
Q. Resolution strategies :
- Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes in responsive cell lines .
- Co-crystallization : Solve protein-ligand structures (e.g., with JAK2 or Topoisomerase IV) to confirm binding modes .
Basic: What are the recommended protocols for purity assessment and stability testing?
Q. Purity assessment :
Q. Stability testing :
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC. Acidic conditions (pH 3) accelerate acetamide hydrolysis .
Advanced: How can computational methods guide optimization of pharmacokinetic properties?
Q. Key approaches :
- QSAR modeling : Correlate logP (2.8–3.8) with bioavailability using Gaussian-based descriptors .
- MD simulations : Predict blood-brain barrier penetration via free-energy perturbation (FEP) with OPLS-AA force fields .
- Metabolism prediction : CYP3A4-mediated oxidation of the furan ring is a major clearance pathway (predicted via Schrödinger’s ADMET Predictor) .
Basic: What in vitro models are suitable for preliminary biological screening?
Q. Recommended assays :
- Antimicrobial : Broth microdilution (CLSI M07-A10) against Gram-positive pathogens (e.g., S. aureus ATCC 29213) .
- Anticancer : MTT assays on HCT-116 (colon) and MCF-7 (breast) cell lines with EC₅₀ calculations .
- Kinase inhibition : ADP-Glo™ kinase assay for JAK2/STAT3 pathways .
Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?
Q. Challenges :
- Low yield in cyclization : Due to P₄S₁₀ sensitivity to moisture, leading to incomplete ring closure .
- Pd catalyst costs : High expense of Pd(PPh₃)₄ in furan coupling .
Q. Solutions :
- Alternative catalysts : Use Pd/C or Ni-based catalysts for cost-effective cross-coupling .
- Flow chemistry : Improve thiazole cyclization reproducibility via continuous flow reactors .
Basic: What safety and handling precautions are recommended for this compound?
- Toxicity : LD₅₀ (oral, rat) > 500 mg/kg; handle with nitrile gloves and lab coats .
- Storage : Stable at −20°C in amber vials under argon; avoid light and humidity .
Advanced: How can researchers address discrepancies in reported bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
